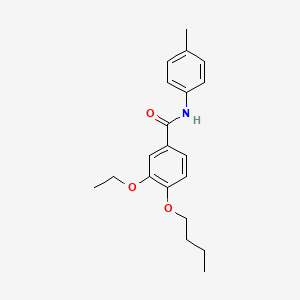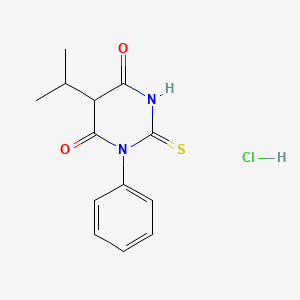
4-butoxy-3-ethoxy-N-(4-methylphenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-butoxy-3-ethoxy-N-(4-methylphenyl)benzamide, also known as BMEB, is a chemical compound that belongs to the class of benzamide derivatives. It has gained significant attention in scientific research due to its potential therapeutic applications in various diseases.
Applications De Recherche Scientifique
4-butoxy-3-ethoxy-N-(4-methylphenyl)benzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, 4-butoxy-3-ethoxy-N-(4-methylphenyl)benzamide has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It also exhibits anti-inflammatory properties by reducing the production of pro-inflammatory cytokines and chemokines. Moreover, 4-butoxy-3-ethoxy-N-(4-methylphenyl)benzamide has been found to possess neuroprotective effects by protecting neurons from oxidative stress and apoptosis.
Mécanisme D'action
The mechanism of action of 4-butoxy-3-ethoxy-N-(4-methylphenyl)benzamide involves the inhibition of various signaling pathways involved in cell growth, proliferation, and survival. It has been shown to inhibit the activity of the PI3K/Akt/mTOR pathway, which is commonly dysregulated in cancer. 4-butoxy-3-ethoxy-N-(4-methylphenyl)benzamide also inhibits the NF-κB pathway, which is a key regulator of inflammation. Additionally, 4-butoxy-3-ethoxy-N-(4-methylphenyl)benzamide has been found to modulate the activity of various enzymes involved in oxidative stress and apoptosis, such as SOD, CAT, and caspases.
Biochemical and Physiological Effects:
4-butoxy-3-ethoxy-N-(4-methylphenyl)benzamide exhibits various biochemical and physiological effects in vitro and in vivo. It has been shown to reduce the levels of reactive oxygen species and lipid peroxidation, which are markers of oxidative stress. 4-butoxy-3-ethoxy-N-(4-methylphenyl)benzamide also increases the activity of various antioxidant enzymes, such as SOD and CAT, which protect cells from oxidative damage. Moreover, 4-butoxy-3-ethoxy-N-(4-methylphenyl)benzamide has been found to reduce the levels of pro-inflammatory cytokines and chemokines, such as TNF-α and IL-6, which are involved in the pathogenesis of inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
4-butoxy-3-ethoxy-N-(4-methylphenyl)benzamide has several advantages for lab experiments, such as its high purity, stability, and solubility in various solvents. It also exhibits low toxicity and is relatively easy to synthesize. However, 4-butoxy-3-ethoxy-N-(4-methylphenyl)benzamide has some limitations, such as its poor bioavailability and limited in vivo efficacy. Moreover, further studies are needed to investigate its pharmacokinetics and pharmacodynamics in vivo.
Orientations Futures
There are several future directions for the research on 4-butoxy-3-ethoxy-N-(4-methylphenyl)benzamide. Firstly, the pharmacokinetics and pharmacodynamics of 4-butoxy-3-ethoxy-N-(4-methylphenyl)benzamide need to be investigated in vivo to determine its efficacy and safety. Secondly, the potential therapeutic applications of 4-butoxy-3-ethoxy-N-(4-methylphenyl)benzamide in other diseases, such as cardiovascular and metabolic disorders, need to be explored. Thirdly, the development of novel 4-butoxy-3-ethoxy-N-(4-methylphenyl)benzamide derivatives with improved bioavailability and efficacy is a promising direction for future research. Finally, the use of 4-butoxy-3-ethoxy-N-(4-methylphenyl)benzamide as a tool compound to study the role of various signaling pathways in disease pathogenesis is an exciting area of research.
Méthodes De Synthèse
The synthesis of 4-butoxy-3-ethoxy-N-(4-methylphenyl)benzamide involves the reaction of 4-methylphenyl isocyanate with 4-butoxy-3-ethoxyaniline in the presence of a base catalyst. The reaction proceeds via the formation of an intermediate, which is then treated with benzoyl chloride to obtain the final product. The purity of 4-butoxy-3-ethoxy-N-(4-methylphenyl)benzamide can be improved by recrystallization from a suitable solvent.
Propriétés
IUPAC Name |
4-butoxy-3-ethoxy-N-(4-methylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO3/c1-4-6-13-24-18-12-9-16(14-19(18)23-5-2)20(22)21-17-10-7-15(3)8-11-17/h7-12,14H,4-6,13H2,1-3H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUVSILCNKGKAGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)C)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-butoxy-3-ethoxy-N-(4-methylphenyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 4-{3-methoxy-4-[(2-thienylcarbonyl)oxy]phenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4959717.png)
![4-[(tert-butylamino)methylene]-2-(4-methoxyphenyl)-1,3(2H,4H)-isoquinolinedione](/img/structure/B4959723.png)
![N-[(3-isopropyl-5-isoxazolyl)methyl]-5-(4-methoxyphenyl)-1,2,4-triazin-3-amine](/img/structure/B4959737.png)

![N-(4-methoxyphenyl)-2-[2-oxo-1-(3-pyridinylmethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide](/img/structure/B4959760.png)
![2,5-dimethyl-N'-[phenyl(2-pyridinyl)methylene]benzenesulfonohydrazide](/img/structure/B4959762.png)
![3-[4-(4-chlorobenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B4959774.png)
![2-[5-(2,4-dichlorophenyl)-3-(3-fluoro-4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-thiazole hydrobromide](/img/structure/B4959782.png)
![2-[4-(4-chlorobenzoyl)-1-piperazinyl]-4-methyl-6-(1-piperidinyl)pyrimidine](/img/structure/B4959784.png)

![1,8-dibromo-17-[3-(trifluoromethyl)phenyl]-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B4959793.png)
![N-{[3-(2-chlorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethylethanamine](/img/structure/B4959816.png)
![5-{2-[3-(2-methoxyphenoxy)propoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4959823.png)
![5-({[3-(diethylamino)propyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4959833.png)